3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine
Description
3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine (CAS 2573217-06-6) is a diaminobiphenyl derivative functionalized with allyloxy groups at the 3,3'-positions. This compound belongs to the biphenyl diamine family, characterized by a rigid biphenyl backbone and two amine groups at the 4,4'-positions.
Properties
IUPAC Name |
4-(4-amino-3-prop-2-enoxyphenyl)-2-prop-2-enoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-9-21-17-11-13(5-7-15(17)19)14-6-8-16(20)18(12-14)22-10-4-2/h3-8,11-12H,1-2,9-10,19-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSBXFOJQQGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
An alternative method employs Suzuki coupling of 3-allyloxy-4-nitrobenzene boronic acid to form the biphenyl core. While this route avoids harsh Ullmann conditions, the boronic acid precursor requires multistep synthesis, reducing overall efficiency (yield: 65% vs. 92% for Ullmann).
Radical Allylation Strategy
Recent advances in radical chemistry enable allyl group installation via three-component reactions (3CR). Using [1.1.1]propellane as a radical initiator and allyl precursors, this method achieves moderate yields (52–65%) but offers functional group tolerance for late-stage diversification.
Industrial-Scale Considerations and Challenges
Scalability of the Ullmann-substitution-reduction route is demonstrated in pilot plants, with batch sizes up to 500 g. Key challenges include:
Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
One of the primary applications of 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine is in the synthesis of metal-organic frameworks. These frameworks are porous materials that have gained attention for their potential in gas storage, separation processes, and catalysis.
- Case Study : In a recent study, this compound was utilized as a linker to synthesize lanthanide-based MOFs. The research demonstrated that the incorporation of this compound allowed for the formation of stable frameworks that exhibited unique structural transformations under varying pressure conditions. The study also explored the introduction of guest molecules to modify the properties of the MOFs further .
| Linker | Metal Ion | Framework Type | Properties |
|---|---|---|---|
| This compound | Dysprosium | Lanthanide Framework | High stability under pressure |
| 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Various | Porous Frameworks | Enhanced gas adsorption |
Polymer Chemistry
The compound also serves as a crucial building block in polymer chemistry. Its ability to undergo cross-linking reactions makes it valuable for developing new polymeric materials with tailored properties.
- Application : Researchers have explored its use in creating thermosetting resins and other advanced polymeric materials that exhibit improved thermal and mechanical properties. The allyloxy groups provide sites for further functionalization and cross-linking, enhancing the material's performance in various applications.
Organic Synthesis
In organic synthesis, this compound is employed as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.
Mechanism of Action
The mechanism of action of 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Biphenyl diamine derivatives vary significantly based on substituents at the 3,3'-positions. Below is a systematic comparison:
Substituent Effects on Physicochemical Properties
Key Findings from Research
- Electron-Transport Properties : Methyl and trifluoromethyl derivatives exhibit contrasting electronic behaviors. Methyl groups in 3,3'-dimethylbiphenyl diamine improve hole transport in OLEDs due to reduced reorganization energy (~0.25 eV), whereas trifluoromethyl groups enhance electron affinity, making them suitable for electron-transport layers .
- Solubility: Allyloxy and methoxy substituents increase solubility in organic solvents (e.g., dioxane, ethanol) compared to chloro or trifluoromethyl derivatives, which require polar aprotic solvents like DMF .
- Thermal Stability : Trifluoromethyl and dichloro derivatives display higher decomposition temperatures (>300°C) due to strong C-F/C-Cl bonds, whereas allyloxy and methoxy analogs decompose near 200–250°C .
Biological Activity
3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine (CAS Number: 2573217-06-6) is a synthetic compound characterized by its unique biphenyl structure and allyloxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
- IUPAC Name : 4-(4-amino-3-prop-2-enoxyphenyl)-2-prop-2-enoxyaniline
- CAS Number : 2573217-06-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and pathways involved in disease processes.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
One of the significant areas of research involves the compound's potential as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to DNA-damaging agents. A study indicated that related compounds demonstrated IC50 values in the low micromolar range against PARP-1, suggesting that this compound may have similar properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Cancer Therapeutics
In a recent investigation focused on cancer treatment strategies, compounds similar to this compound were evaluated for their ability to enhance the efficacy of chemotherapeutic agents in BRCA-deficient cancers. The results indicated that these compounds could significantly improve the response rates in preclinical models by exploiting the DNA repair deficiencies characteristic of these tumors.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of related biphenyl compounds. The results suggested that these compounds could mitigate oxidative stress-induced neuronal damage through various signaling pathways, indicating a broader therapeutic application beyond oncology.
Q & A
Q. What are the established synthesis routes for 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine, and what key reaction conditions influence yield?
The synthesis typically involves functionalizing biphenyl precursors via Ullmann coupling or nucleophilic aromatic substitution. Allyloxy groups can be introduced using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key factors affecting yield include:
- Catalyst selection : Copper(I) iodide enhances coupling efficiency in biphenyl systems .
- Temperature control : Reactions often proceed at 80–110°C to balance reactivity and side-product formation .
- Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:
- NMR : Assigns proton environments (e.g., allyloxy CH₂ groups at δ 4.5–5.5 ppm) and confirms biphenyl connectivity .
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) .
- X-ray crystallography : Resolves steric effects of allyloxy substituents, though crystallization may require slow evaporation in DCM/hexane .
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
The amine groups participate in Buchwald-Hartwig amination or Schiff base formation, while allyloxy groups undergo olefin metathesis or epoxidation. For example:
- Palladium-catalyzed coupling : The diamine reacts with aryl halides to form polyazomethines .
- Photocatalytic oxidation : Allyloxy moieties can be modified to epoxy derivatives under UV light with TiO₂ catalysts .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the electronic effects of allyloxy vs. methoxy substituents on the biphenyl core in related diamine compounds?
Contradictions arise due to differing electron-donating capacities (allyloxy: σₚ = -0.34 vs. methoxy: σₚ = -0.27). To resolve this:
Q. What experimental strategies optimize the purity of this compound during multi-step synthesis?
Purity challenges stem from byproducts like mono-allylated intermediates. Solutions include:
Q. How does the steric bulk of allyloxy groups influence the supramolecular assembly of biphenyl-diamine derivatives in polymer matrices?
Allyloxy substituents introduce conformational rigidity, as shown in:
Q. What methodologies resolve discrepancies in reported solubility parameters for biphenyl-diamine derivatives with varying alkoxy substituents?
Discrepancies arise from solvent polarity and substituent hydrophobicity. A systematic approach includes:
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (H-bonding) for solvents like THF (δTotal = 18.6) vs. DMF (δTotal = 24.8) .
- Cloud-point titration : Determine solubility limits in binary solvent systems (e.g., ethanol/water) .
- QSAR modeling : Correlate substituent logP values with experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
